
3-Isopropenyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropenyl-2-methylaniline is an organic compound with the molecular formula C10H13N. It consists of a benzene ring substituted with an isopropenyl group and a methyl group, along with an amino group attached to the benzene ring. This compound is part of the aniline family, which is known for its wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropenyl-2-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methylacetanilide, followed by reduction to obtain the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of transition-metal-catalyzed amination reactions, which offer high yields and selectivity. Palladium-catalyzed amination is a popular choice due to its effectiveness in forming carbon-nitrogen bonds .
Chemical Reactions Analysis
Types of Reactions
3-Isopropenyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the aniline form. Hydrogen gas with a palladium catalyst is often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated, nitrated, and sulfonated products
Scientific Research Applications
3-Isopropenyl-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-isopropenyl-2-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: Similar structure but lacks the isopropenyl group.
3-Isopropenyl-2-nitroaniline: Contains a nitro group instead of an amino group.
3-Isopropenyl-2-chloroaniline: Contains a chlorine atom instead of a methyl group.
Uniqueness
3-Isopropenyl-2-methylaniline is unique due to the presence of both an isopropenyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
446252-34-2 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-methyl-3-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C10H13N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-6H,1,11H2,2-3H3 |
InChI Key |
BXMAHVHRBZCSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


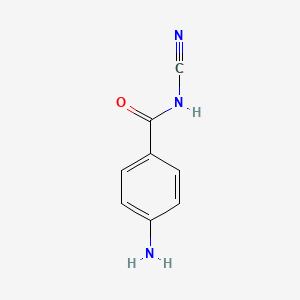
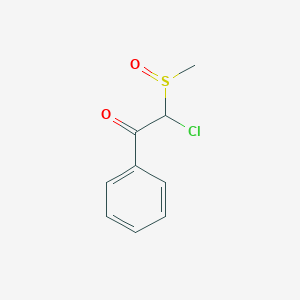


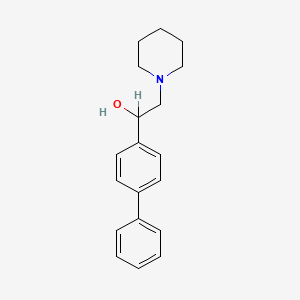
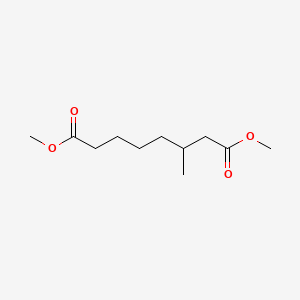

![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
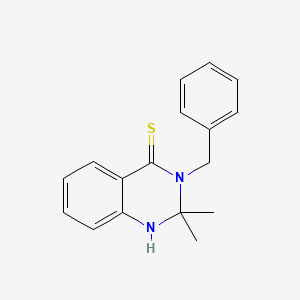
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)


